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Compound of Interest

Compound Name: 2-Butanone, 4-methoxy-

Cat. No.: B1360277 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two related

compounds: 4-methoxy-2-butanone and 4-(4-methoxyphenyl)-2-butanone. Due to the

ambiguity of the common name "2-Butanone, 4-methoxy-", both compounds are addressed to

ensure comprehensive coverage.

Part 1: 4-methoxy-2-butanone
Chemical Identity:

IUPAC Name: 4-methoxybutan-2-one

CAS Number: 6975-85-5

Molecular Formula: C₅H₁₀O₂

Molecular Weight: 102.13 g/mol

Application Notes:

4-methoxy-2-butanone is a versatile bifunctional organic molecule utilized as an intermediate

and solvent in various synthetic applications. Its structure, containing both a ketone and an

ether functional group, allows for a range of chemical transformations. It is primarily used as a
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building block in the synthesis of more complex molecules, including alcohols, ketones, and

amides[1].

Physicochemical and Spectroscopic Data:

Property Value Reference

Appearance Colorless liquid [1]

Boiling Point 122-123 °C [1]

Melting Point -86 °C [1]

Density ~0.89 g/mL [1]

Solubility

Soluble in common organic

solvents (ethanol, ether,

ketone)

[1]

Experimental Protocols
1. Synthesis of 4-methoxy-2-butanone via Michael Addition

A plausible and chemically sound method for the synthesis of 4-methoxy-2-butanone is the

Michael addition of methanol to methyl vinyl ketone.

Reaction Scheme:

Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve methyl vinyl ketone (1.0 eq) in an excess of methanol, which acts as

both the reactant and the solvent.

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium methoxide (e.g.,

0.1 eq), to the solution.

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor

the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography
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(GC).

Work-up: Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., acetic

acid).

Purification: Remove the excess methanol by rotary evaporation. The resulting crude product

can be purified by distillation to yield pure 4-methoxy-2-butanone.

Note: While this is a standard method for 1,4-conjugate addition, specific yields and reaction

conditions would need to be optimized for large-scale synthesis.

Part 2: 4-(4-methoxyphenyl)-2-butanone
Chemical Identity:

IUPAC Name: 4-(4-methoxyphenyl)butan-2-one

Synonyms: Anisylacetone, Raspberry ketone methyl ether

CAS Number: 104-20-1

Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol

Application Notes:

4-(4-methoxyphenyl)-2-butanone is a significant compound in the flavor and fragrance industry

and serves as a key intermediate in pharmaceutical synthesis[2][3]. It is a derivative of

raspberry ketone and is noted for its sweet, fruity aroma[3]. In the realm of drug development, it

is a precursor for the synthesis of various pharmaceuticals, including the non-steroidal anti-

inflammatory drug (NSAID) nabumetone[4][5].

Physicochemical and Spectroscopic Data:
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Property Value Reference

Appearance Colorless to pale yellow liquid [3]

Boiling Point 152-153 °C at 15 mmHg

Melting Point 8 °C

Density 1.046 g/mL at 25 °C

Refractive Index (n20/D) 1.519

Experimental Protocols
1. Synthesis of 4-(4-methoxyphenyl)-2-butanone

A common and effective method for the synthesis of 4-(4-methoxyphenyl)-2-butanone involves

a two-step process: a Claisen-Schmidt condensation to form an α,β-unsaturated ketone,

followed by selective hydrogenation.

Step 1: Synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)

Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve anisaldehyde (1.0 eq) and acetone

(1.0 eq) in ethanol.

Catalyst Addition: Add a catalytic amount of sodium tungstate (30 mol %) to the mixture[6].

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction

progress by TLC[6].

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl

acetate[6].

Purification: The organic layer is washed, dried, and concentrated to yield the crude product,

which can be purified by recrystallization or chromatography. A yield of 96% has been

reported for this step[6].
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Step 2: Synthesis of 4-(4-methoxyphenyl)-2-butanone (Catalytic Hydrogenation)

Protocol:

Reaction Setup: In a high-pressure autoclave, dissolve (E)-4-(4-methoxyphenyl)but-3-en-2-

one (1.0 eq) in a suitable solvent such as ethanol[5].

Catalyst Addition: Add a catalytic amount of Raney® Nickel (5-10 mol%)[5].

Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize

the vessel with hydrogen and stir the mixture at room temperature until the reaction is

complete, as monitored by TLC or GC[5].

Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®

to remove the catalyst.

Purification: The filtrate is concentrated under reduced pressure to yield 4-(4-

methoxyphenyl)-2-butanone.

Experimental Workflow for the Synthesis of 4-(4-methoxyphenyl)-2-butanone
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Caption: Two-step synthesis of 4-(4-methoxyphenyl)-2-butanone.

2. Application in the Synthesis of Nabumetone
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4-(4-methoxyphenyl)-2-butanone serves as a key building block in some synthetic routes to the

anti-inflammatory drug Nabumetone. The synthesis involves the coupling of a naphthalene

derivative with a four-carbon chain, for which 4-(4-methoxyphenyl)-2-butanone can be a

precursor or analog in process development[4][5].

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of 4-(4-methoxyphenyl)-2-butanone are limited,

significant insights can be drawn from the closely related natural compound, zingerone (4-(4-

hydroxy-3-methoxyphenyl)-2-butanone). Zingerone has been shown to exhibit a range of

biological activities, including anti-inflammatory and anti-cancer effects, through the modulation

of key cellular signaling pathways.

1. Inhibition of the 5α-Reductase Pathway

Zingerone has been demonstrated to reduce the expression of 5α-reductase and androgen

receptors, suggesting its potential in the management of androgen-dependent conditions. This

pathway is critical in the conversion of testosterone to the more potent dihydrotestosterone

(DHT), which is implicated in conditions like benign prostatic hyperplasia.

Hypothesized 5α-Reductase Inhibitory Pathway
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Caption: Potential inhibition of the 5α-reductase pathway.

2. Modulation of the PI3K/AKT/mTOR and MAPK Signaling Pathways

Zingerone has been shown to suppress cancer cell proliferation by inducing apoptosis and

inhibiting the PI3K/AKT/mTOR signaling pathway. Additionally, it can modulate the MAPK

signaling pathway, which is involved in cellular responses to a variety of stimuli and is often

dysregulated in cancer and inflammatory diseases.

Overview of PI3K/AKT/mTOR and MAPK Signaling Inhibition
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Caption: Inhibition of pro-survival and inflammatory signaling.

Quantitative Data from Related Synthesis

The following table summarizes quantitative data from the synthesis of 4,4-dimethoxy-2-

butanone, a structurally related compound, providing an indication of the expected yields and

purity in similar chemical transformations.
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Parameter Value Reference

Synthesis of 4,4-dimethoxy-2-

butanone

Reactants

Ethyl formate, liquid sodium

methoxide, acetone,

concentrated sulfuric acid

[7]

Reaction Type
Claisen ester condensation

followed by acetalization
[7]

Yield 56.1% - 70.3% [7]

Purity (GC) 95.09% - 95.23% [7]

Synthesis of 4-

methylpyrimidine from 4,4-

dimethoxy-2-butanone

Reactants

4,4-dimethoxy-2-butanone,

formamide, water, ammonium

chloride

[2]

Yield 54-63% [2]

Purity (of starting material)
95% by vapor-phase

chromatography
[2]

Disclaimer: The information on signaling pathways for 4-(4-methoxyphenyl)-2-butanone is

inferred from studies on the structurally similar compound zingerone. Further research is

required to confirm these specific biological activities for 4-(4-methoxyphenyl)-2-butanone. The

provided experimental protocols are intended for guidance and should be adapted and

optimized by qualified researchers in a laboratory setting. Always follow appropriate safety

procedures when handling chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 2-Butanone, 4-
methoxy- Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360277#experimental-procedures-involving-2-
butanone-4-methoxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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